(2,2-Dimethylpropyl)(2-methylpropyl)amine
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Overview
Description
(2,2-Dimethylpropyl)(2-methylpropyl)amine is not directly mentioned in the provided papers. However, the papers discuss various amines and their synthesis, which can be related to the compound . Amines are fundamental in the chemical industry, serving as intermediates for the production of numerous products, including pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of amines can be achieved through several methods. One common method for producing lower alkyl chain amines involves direct alcohol amination, which generates water as the main byproduct and uses Brønsted and Lewis acid catalysts . Another approach is the hydrosilylation reaction of aliphatic and heterocyclic N-allylamines, as demonstrated in the synthesis of novel 2-[(3-aminopropyl)dimethylsilyl]-5-furfural diethylacetals and related compounds . Additionally, the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate involves nucleophilic substitution and carbanion reactions, with a total yield of 63.69% .
Molecular Structure Analysis
The molecular structure of amines is crucial for their reactivity and properties. While the papers do not directly discuss the molecular structure of (2,2-Dimethylpropyl)(2-methylpropyl)amine, they do provide insights into related compounds. For instance, the structure of synthesized compounds in paper was confirmed by 1H NMR and MS spectrum, which are common techniques for determining molecular structures.
Chemical Reactions Analysis
Amines can participate in various chemical reactions. Reductive amination is one such reaction, where a reagent like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide can be used to prepare imidazole-amine ligands with different functional groups . Additionally, the selective quaternization of tertiary amine methacrylate residues in diblock copolymers can lead to novel cationic diblock copolymers with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure. Although the specific properties of (2,2-Dimethylpropyl)(2-methylpropyl)amine are not discussed, the papers suggest that the properties of amines can be tailored through synthesis and functionalization. For example, the quaternization of DMA residues in diblock copolymers affects their micellization behavior in aqueous media, which is pH-, salt-, and temperature-dependent .
Scientific Research Applications
Environmental and Analytical Perspectives
Amines, including compounds structurally related to (2,2-Dimethylpropyl)(2-methylpropyl)amine, have been extensively studied for their occurrences, sources, and impacts in environmental matrices. One review highlighted the importance of understanding the concentrations, sources, fate, and toxicity of amines in surface waters. It pointed out the emerging concern due to amine-based post-combustion CO2 capture technologies, which may introduce significant amounts of amines into the environment. The review emphasized the analytical challenges in detecting amines at ambient levels and the need for more research on their prevalence and toxicity in natural waters (Poste, Grung, & Wright, 2014).
Health and Safety Concerns
The production and decomposition of nitroso compounds, including those related to (2,2-Dimethylpropyl)(2-methylpropyl)amine, in food products have been reviewed with a focus on their carcinogenic potential. Studies have shown that certain fungi can produce nitrosamines, including novel ones like N-3-methylbutyl-N-1-methylacetonylnitrosamine (NMAMBA), in food products under specific conditions, posing health risks due to their carcinogenic properties (Li, Ji, & Cheng, 1986).
Synthesis and Industrial Applications
Research into the synthesis of ethers, including those structurally similar to (2,2-Dimethylpropyl)(2-methylpropyl)amine, has been comprehensive. A review covering the thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and others highlights their importance as gasoline additives to improve the octane rating and reduce exhaust pollution. It underscores the need for further property measurements to support environmental and industrial applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Biotechnological and Environmental Remediation
Advanced Oxidation Processes (AOPs) have been reviewed for their efficacy in degrading nitrogen-containing compounds, including amines, highlighting the need for technologies that focus on the degradation of recalcitrant compounds. This review discusses the degradation efficiencies, reaction mechanisms, and process parameters, providing a systematic overview of the literature and future research directions (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-N-(2-methylpropyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJIBZBFOFKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpropyl)(2-methylpropyl)amine | |
CAS RN |
944080-56-2 |
Source
|
Record name | (2,2-dimethylpropyl)(2-methylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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